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Abstract
This technical guide provides an in-depth analysis of the role of 15-Keto travoprost, a key

metabolite of the prostaglandin F2α analog travoprost, in the regulation of intraocular pressure

(IOP). While direct research on 15-Keto travoprost is limited, this document synthesizes

available data, including preclinical and clinical findings on its closely related analog, 15-keto

latanoprost, and the parent compound, travoprost. The primary mechanism of action involves

the enhancement of uveoscleral outflow through the remodeling of the extracellular matrix

within the ciliary muscle, a process mediated by matrix metalloproteinases (MMPs). This guide

details the underlying signaling pathways, presents quantitative data from relevant studies in

structured tables, and outlines the experimental protocols used to elucidate these mechanisms.

Introduction
Elevated intraocular pressure (IOP) is a major risk factor for the development and progression

of glaucoma, a leading cause of irreversible blindness worldwide. Prostaglandin F2α (PGF2α)

analogs are a first-line therapy for managing elevated IOP due to their potent ocular

hypotensive effects and favorable side-effect profile. Travoprost, a synthetic PGF2α analog, is

an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active free

acid, travoprost acid. A significant metabolite of travoprost acid is 15-Keto travoprost (also

known as 15-keto fluprostenol). Understanding the pharmacological activity of this metabolite is

crucial for a comprehensive understanding of travoprost's therapeutic effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b125161?utm_src=pdf-interest
https://www.benchchem.com/product/b125161?utm_src=pdf-body
https://www.benchchem.com/product/b125161?utm_src=pdf-body
https://www.benchchem.com/product/b125161?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide explores the specific role of 15-Keto travoprost in IOP regulation, drawing upon

direct evidence where available and leveraging data from the well-studied parent compound

and analogous metabolites.

Mechanism of Action
The primary mechanism by which prostaglandin analogs, including travoprost and its

metabolites, lower IOP is by increasing the outflow of aqueous humor from the eye. This is

achieved predominantly through the uveoscleral outflow pathway, with a potential secondary

contribution from the trabecular meshwork pathway.[1][2]

Uveoscleral Outflow Enhancement
The uveoscleral outflow pathway accounts for a significant portion of aqueous humor drainage.

Prostaglandin analogs, acting on the prostanoid FP receptor in the ciliary muscle, initiate a

signaling cascade that leads to the remodeling of the extracellular matrix (ECM).[1][2] This

remodeling reduces the hydraulic resistance within the ciliary muscle bundles, thereby

facilitating the passage of aqueous humor.

The key steps in this process are:

FP Receptor Activation: 15-Keto travoprost, like other PGF2α analogs, is an agonist at the

FP receptor, a G-protein coupled receptor.

Signal Transduction: Activation of the FP receptor stimulates the Gq/11 protein, leading to

the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum,

triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

MMP Upregulation: The increase in intracellular calcium and activation of other signaling

pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leads to the

increased expression and secretion of matrix metalloproteinases (MMPs), particularly MMP-

1, MMP-2, MMP-3, and MMP-9.[3]
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ECM Remodeling: MMPs are enzymes that degrade components of the extracellular matrix,

such as collagens and proteoglycans, within the ciliary muscle. This degradation creates

wider spaces between the muscle fibers, reducing resistance to aqueous humor outflow.

Potential Effects on the Trabecular Meshwork
While the primary effect is on the uveoscleral pathway, some evidence suggests that

prostaglandin analogs may also influence the conventional (trabecular) outflow pathway. FP

receptors are present in the trabecular meshwork cells. Activation of these receptors may lead

to changes in the cytoskeleton of trabecular meshwork cells and remodeling of the ECM within

the meshwork, potentially increasing outflow facility. However, the contribution of this pathway

to the overall IOP-lowering effect of travoprost and its metabolites is considered less significant

than the uveoscleral route.

Signaling Pathways
The signaling cascade initiated by 15-Keto travoprost at the FP receptor is crucial for its IOP-

lowering effect.
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Quantitative Data
Quantitative data on the effects of 15-Keto travoprost are limited. The following tables

summarize key findings from a pilot clinical study on 15-keto fluprostenol and a preclinical

study on the closely related 15-keto latanoprost. For context, data on the parent compound,

travoprost, is also included.

Table 1: Clinical Efficacy of 15-Keto Fluprostenol in Normal-Tension Glaucoma Patients

Treatment Group
Baseline IOP
(mmHg)

IOP Reduction
from Baseline (%)

Statistical
Significance (vs.
Placebo)

15-Keto Fluprostenol

(35 µg/ml)
15.5 ± 1.2 ~14% p < 0.05 (from day 3)

Placebo 15.8 ± 1.5 - -

Data adapted from a pilot placebo-controlled study in 12 patients.

Table 2: Preclinical Efficacy of 15-Keto Latanoprost in Monkey Eyes with Laser-Induced

Glaucoma

Treatment Concentration

Maximum IOP
Reduction from
Baseline (mmHg ±
SEM)

Maximum IOP
Reduction (%)

15-Keto Latanoprost 0.0001% 3.0 ± 0.3 9%

15-Keto Latanoprost 0.001% 7.6 ± 0.6 23%

15-Keto Latanoprost 0.01% 6.3 ± 0.4 18%

Latanoprost 0.005% 6.6 ± 0.6 20%

Data from a study in glaucomatous monkey eyes, showing a potent ocular hypotensive effect of

15-keto latanoprost.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b125161?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Effect of 15-Keto Latanoprost on Aqueous Humor Dynamics in Normal Monkey Eyes

Parameter Treatment
Change from
Baseline

Statistical
Significance

Tonographic Outflow

Facility (C)

0.005% 15-Keto

Latanoprost

No significant

alteration
P > 0.80

Aqueous Humor Flow

(F)

0.005% 15-Keto

Latanoprost

No significant

alteration
P > 0.80

These findings suggest that the IOP reduction by 15-keto latanoprost is primarily due to an

increase in uveoscleral outflow, as conventional outflow and aqueous humor production were

unaffected.

Table 4: Efficacy of Travoprost (Parent Compound) in Clinical Trials

Study Population Baseline IOP (mmHg)
Mean IOP Reduction
(mmHg)

Patients with OAG or OHT

(previously on beta-blockers)
- 4.9 ± 3.6

Patients with OAG or OHT

(previously on latanoprost)
- 2.3 ± 2.8

Newly diagnosed OAG or OHT

(Baseline IOP ≥ 21 mmHg)
- 8.6 ± 4.4

Data from a 12-week, open-label trial in 1590 patients, demonstrating the significant IOP-

lowering effect of travoprost.

Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of

prostaglandin analogs and their metabolites.
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In Vivo Measurement of Aqueous Humor Dynamics in
Animal Models
Objective: To determine the effect of a test compound on intraocular pressure, aqueous humor

flow, and outflow facility.

Animal Model: Cynomolgus monkeys with unilateral laser-induced glaucoma are a common

model. Normotensive monkeys are used for baseline aqueous humor dynamics studies.

Protocol:

Baseline Measurements: On day 1, untreated baseline IOP is measured hourly for 6 hours

using a pneumatonometer.

Vehicle Control: On day 2, a vehicle-only solution is administered, and IOP is measured

similarly.

Treatment: On subsequent treatment days, the test compound (e.g., 15-keto latanoprost at

various concentrations) is administered topically. IOP is measured hourly for 6 hours. A

minimum washout period of 2 weeks is maintained between different drug studies.

Aqueous Humor Flow (Fluorophotometry):

A fluorescent tracer (e.g., fluorescein) is administered intravenously.

The concentration of the tracer in the anterior chamber is measured over time using a

scanning ocular fluorophotometer.

The rate of tracer disappearance is used to calculate the aqueous humor flow rate.

Tonographic Outflow Facility:

A specialized tonometer is used to apply a constant pressure to the cornea for a set

duration (e.g., 4 minutes).

The change in intraocular pressure during this period is used to calculate the facility of

aqueous humor outflow through the trabecular meshwork.
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Uveoscleral Outflow Calculation: Uveoscleral outflow is typically calculated using the

Goldmann equation: Fu = F - C(IOP - Pe), where Fu is uveoscleral outflow, F is aqueous

humor flow rate, C is tonographic outflow facility, IOP is intraocular pressure, and Pe is

episcleral venous pressure.
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In Vitro Assessment of FP Receptor Activation in Human
Ciliary Muscle Cells
Objective: To determine the functional activity of prostaglandin analogs at the FP receptor in a

relevant cell type.

Cell Model: Primary cultures of human ciliary muscle (HCM) cells.

Protocol:

Cell Culture: HCM cells are cultured to confluence in appropriate media.

Phosphoinositide (PI) Turnover Assay:

Cells are labeled with [3H]-myo-inositol.

Cells are then stimulated with various concentrations of the test compound (e.g., 15-Keto
travoprost).

The accumulation of [3H]-inositol phosphates is measured as an indicator of PLC

activation.

Intracellular Calcium Mobilization Assay:

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

The change in fluorescence upon stimulation with the test compound is measured to

determine the increase in intracellular calcium concentration.

MAP Kinase Activation Assay:

Cells are treated with the test compound.

Cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated

forms of MAP kinases (e.g., ERK1/2).
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In Vitro Studies on Trabecular Meshwork Cells
Objective: To investigate the effects of prostaglandin analogs on human trabecular meshwork

(HTM) cells.

Cell Model: Primary cultures of HTM cells.

Protocol:

Cell Culture: HTM cells are isolated from donor eyes and cultured.

Gene Expression Analysis (Real-Time PCR):

HTM cells are treated with the test compound.
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Total RNA is extracted, and reverse transcribed to cDNA.

Real-time PCR is performed to quantify the expression levels of genes encoding for MMPs

and their tissue inhibitors (TIMPs).

Cell Viability and Cytotoxicity Assays:

HTM cells are exposed to the test compound.

Cell viability can be assessed using assays such as the MTT assay or live/dead staining to

evaluate potential cytotoxic effects.

Conclusion
15-Keto travoprost, as a significant metabolite of travoprost, likely plays a contributory role in

the overall IOP-lowering efficacy of the parent drug. Based on strong evidence from its close

analog, 15-keto latanoprost, its primary mechanism of action is the enhancement of

uveoscleral outflow. This is achieved through the activation of the FP receptor in the ciliary

muscle, leading to a signaling cascade that upregulates MMPs and subsequently remodels the

extracellular matrix. While direct and extensive research specifically on 15-Keto travoprost is
needed to fully elucidate its pharmacological profile, the available data strongly support its

activity as a potent ocular hypotensive agent. Further investigation into its receptor binding

affinity, functional potency, and effects on the trabecular meshwork will provide a more

complete picture of its role in intraocular pressure regulation and its potential as a therapeutic

agent for glaucoma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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